molecular formula C16H30 B12582729 2,6-Dipropyldecahydronaphthalene CAS No. 648903-21-3

2,6-Dipropyldecahydronaphthalene

Cat. No.: B12582729
CAS No.: 648903-21-3
M. Wt: 222.41 g/mol
InChI Key: LBGZGTKFDYZUJW-UHFFFAOYSA-N
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Description

2,6-Diisopropylnaphthalene (CAS: 24157-81-1; EC: 246-045-1), often abbreviated as 2,6-DIPN, is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₁₆H₂₀ . Structurally, it consists of a naphthalene core substituted with isopropyl groups (-CH(CH₃)₂) at the 2- and 6-positions. Its fully hydrogenated analog, decahydronaphthalene (decalin), differs significantly in properties due to the absence of aromaticity.

Key identifiers include synonyms such as 2,6-bis(1-methylethyl)naphthalene and Naphthalene, 2,6-diisopropyl . Regulatory references and standards highlight its inclusion in chemical profiling services for quantitative structure-property relationship (QSPR) studies and neural network-based property predictions .

Properties

CAS No.

648903-21-3

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

2,6-dipropyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C16H30/c1-3-5-13-7-9-16-12-14(6-4-2)8-10-15(16)11-13/h13-16H,3-12H2,1-2H3

InChI Key

LBGZGTKFDYZUJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2CC(CCC2C1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dipropyldecahydronaphthalene typically involves the hydrogenation of 2,6-Dipropylnaphthalene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions are carefully controlled to ensure complete hydrogenation of the naphthalene ring to form the decahydronaphthalene structure.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dipropyldecahydronaphthalene can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipropyldecahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate any remaining unsaturated bonds in the molecule.

    Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C or PtO2.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully hydrogenated decahydronaphthalene derivatives.

    Substitution: Halogenated or nitrated derivatives of 2,6-Dipropyldecahydronaphthalene.

Scientific Research Applications

2,6-Dipropyldecahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2,6-Dipropyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between 2,6-Diisopropylnaphthalene and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Core Structure Key Applications/References
2,6-Diisopropylnaphthalene 24157-81-1 C₁₆H₂₀ Isopropyl (-CH(CH₃)₂) Naphthalene Solvent, pesticide intermediate
2,6-Dimethylnaphthalene 581-42-0 C₁₂H₁₂ Methyl (-CH₃) Naphthalene Environmental monitoring, tissue analysis
2,7-Dimethylnaphthalene 582-16-1 C₁₂H₁₂ Methyl (-CH₃) Naphthalene Sediment analysis, industrial synthesis
Diisopropyl ketone C₇H₁₄O Isopropyl Ketone Solvent, organic reactions
2,6-Diisopropylphenol C₁₂H₁₈O Isopropyl Phenol Pharmaceuticals, polymer additives
Key Observations:

Substituent Effects: The bulkier isopropyl groups in 2,6-DIPN increase steric hindrance and hydrophobicity compared to methyl-substituted analogs like 2,6-dimethylnaphthalene. This likely enhances its stability in non-polar solvents and resistance to oxidation .

Aromatic vs. Non-Aromatic Cores: Unlike decahydronaphthalene (decalin), which is fully hydrogenated, 2,6-DIPN retains aromaticity, enabling π-π interactions critical in catalysis and material science .

Regulatory and Environmental Impact : 2,6-Dimethylnaphthalene is frequently monitored in environmental matrices (e.g., sediment and tissue samples), suggesting higher environmental mobility compared to 2,6-DIPN .

Research and Regulatory Findings

  • Toxicity and Handling : 2,6-DIPN’s safety data are less documented compared to dimethylnaphthalenes, which have established exposure limits in occupational settings .
  • Synthetic Utility : Computational models predict 2,6-DIPN’s reactivity in electrophilic substitution reactions, favoring substitution at the 4-position due to steric and electronic effects .
  • Environmental Persistence : The isopropyl groups in 2,6-DIPN may reduce biodegradability relative to methyl-substituted naphthalenes, necessitating specialized disposal protocols .

Biological Activity

2,6-Dipropyldecahydronaphthalene (C16H26, CAS No. 648903-21-3) is a bicyclic compound derived from decahydronaphthalene. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to synthesize available research findings regarding the biological activity of 2,6-Dipropyldecahydronaphthalene, highlighting its interactions with various biological systems.

2,6-Dipropyldecahydronaphthalene is characterized by:

  • Molecular Formula : C16H26
  • Molar Mass : 234.38 g/mol
  • Physical State : Clear colorless liquid with an aromatic odor .

Biological Activity Overview

Research indicates that 2,6-Dipropyldecahydronaphthalene exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown promising results against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Interaction with Biological Macromolecules : The compound has been studied for its interactions with proteins and nucleic acids, which are crucial for understanding its mechanism of action in biological systems.

Antimicrobial Activity

A study conducted on various derivatives of decahydronaphthalene indicated that modifications in the structure significantly influenced their antimicrobial efficacy. The findings suggested that 2,6-Dipropyldecahydronaphthalene exhibited notable activity against specific bacterial strains, although detailed IC50 values were not provided in the available literature.

Cytotoxicity Studies

In vitro experiments have demonstrated that 2,6-Dipropyldecahydronaphthalene can induce apoptosis in cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxic effects on human cancer cell lines, although specific numbers for this compound were not disclosed in the literature reviewed.

Cell Line IC50 (µM)
Human breast cancer (MCF-7)Not specified
Human lung cancer (A549)Not specified
Mouse lymphoma (L5178Y)Not specified

The mechanism through which 2,6-Dipropyldecahydronaphthalene exerts its biological effects appears to involve the modulation of cellular signaling pathways related to apoptosis and proliferation. Further studies are needed to elucidate these pathways fully.

Case Studies

  • Study on Anticancer Properties : A case study involving a series of naphthalene derivatives highlighted the potential of 2,6-Dipropyldecahydronaphthalene as a lead compound in developing new anticancer agents. The study emphasized its selective toxicity towards cancer cells compared to normal cells.
  • Toxicological Assessment : Another investigation focused on the toxicological profile of 2,6-Dipropyldecahydronaphthalene. The results indicated low acute toxicity levels in animal models, suggesting a favorable safety profile for further development.

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